molecular formula C11H16ClNO B2676436 [(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride CAS No. 2413847-63-7

[(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride

Cat. No.: B2676436
CAS No.: 2413847-63-7
M. Wt: 213.71
InChI Key: IAIACGGIZWXQIK-QWRGUYRKSA-N
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Description

[(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

[(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride is used in various fields of scientific research:

    Chemistry: As a chiral building block in the synthesis of complex molecules.

    Biology: In the study of enzyme-substrate interactions due to its specific stereochemistry.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of pharmaceuticals and fine chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride typically involves the reaction of oxirane derivatives with amines under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure the correct stereochemistry is achieved. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

[(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction typically produces an alcohol.

Mechanism of Action

The mechanism of action of [(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride
  • [(2S,5S)-5-Pentyloxolan-2-yl]methanamine;hydrochloride

Uniqueness

[(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity.

Properties

IUPAC Name

[(2S,5S)-5-phenyloxolan-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUXSMCIXWFXJQ-ACMTZBLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@@H]1CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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